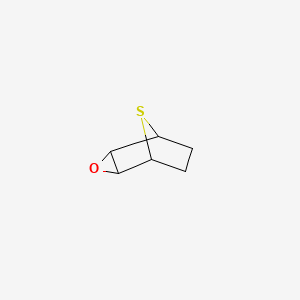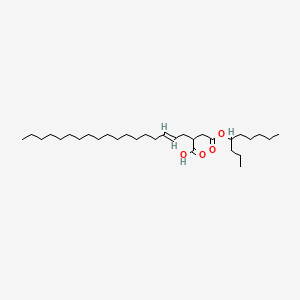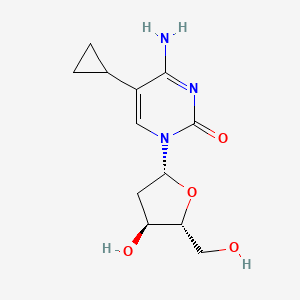
Cytidine, 5-cyclopropyl-2'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, 5-cyclopropyl-2’-deoxy- is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural properties. This compound is a derivative of cytidine, where the hydroxyl group at the 2’ position is replaced with a hydrogen atom, and a cyclopropyl group is attached to the 5 position of the cytosine ring. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 5-cyclopropyl-2’-deoxy- typically involves multiple steps, starting from commercially available cytidine. The key steps include the protection of hydroxyl groups, selective halogenation at the 5 position, and subsequent cyclopropylation. The final deprotection yields the desired compound. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions and other standard organic synthesis techniques .
Industrial Production Methods
Industrial production of Cytidine, 5-cyclopropyl-2’-deoxy- follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, cost-effective reagents, and scalable purification methods. The process is designed to ensure the purity and consistency of the final product, which is crucial for its application in research and potential therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine, 5-cyclopropyl-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cytosine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Cytidine, 5-cyclopropyl-2’-deoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment, due to its ability to interfere with DNA replication and repair.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications
Mécanisme D'action
The mechanism of action of Cytidine, 5-cyclopropyl-2’-deoxy- involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis. The compound targets various molecular pathways, including those involved in nucleotide metabolism and DNA repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside with similar structural properties but lacking the cyclopropyl group.
5-aza-2’-deoxycytidine: A nucleoside analog used in cancer therapy, known for its ability to inhibit DNA methylation.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent, known for its incorporation into DNA and subsequent inhibition of DNA synthesis
Uniqueness
Cytidine, 5-cyclopropyl-2’-deoxy- is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes involved in nucleic acid metabolism, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
143325-23-9 |
|---|---|
Formule moléculaire |
C12H17N3O4 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
4-amino-5-cyclopropyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C12H17N3O4/c13-11-7(6-1-2-6)4-15(12(18)14-11)10-3-8(17)9(5-16)19-10/h4,6,8-10,16-17H,1-3,5H2,(H2,13,14,18)/t8-,9+,10+/m0/s1 |
Clé InChI |
AXFOOZJGFNSVJT-IVZWLZJFSA-N |
SMILES isomérique |
C1CC1C2=CN(C(=O)N=C2N)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
C1CC1C2=CN(C(=O)N=C2N)C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



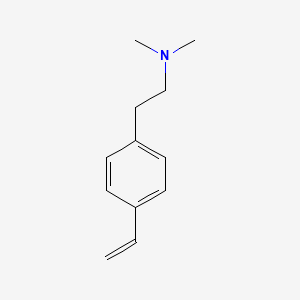

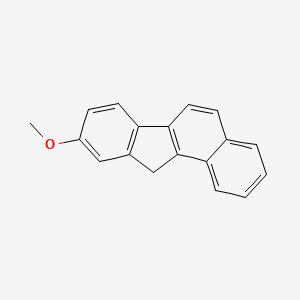

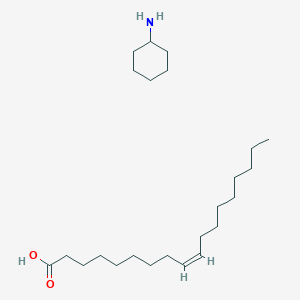
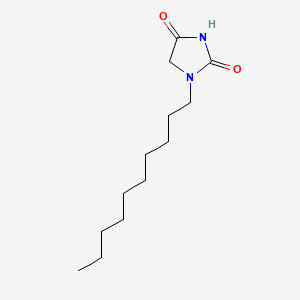
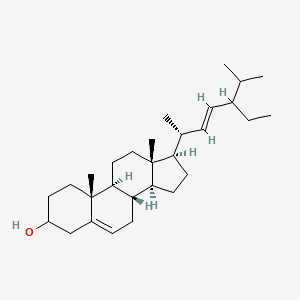
![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
